molecular formula C8H8O2S B6234007 (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 161813-94-1

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6234007
CAS No.: 161813-94-1
M. Wt: 168.2
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Description

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. The rigid, strained cyclopropane ring fused with a thiophene heterocycle creates a unique three-dimensional structure that is highly sought after for designing bioactive molecules. This stereoisomer is of particular interest as a key precursor in the synthesis of potent Hepatitis C Virus (HCV) NS5B polymerase inhibitors, where the cyclopropane moiety acts as a conformational constraint to optimize binding affinity and selectivity (https://pubmed.ncbi.nlm.nih.gov/21766867/). Furthermore, its structural motif is relevant in the development of SARS-CoV-2 main protease (Mpro) inhibitors, highlighting its utility in antiviral research (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9840331/). The thiophene ring contributes favorable pharmacokinetic properties and is a common feature in many FDA-approved drugs. This carboxylic acid functional group allows for straightforward further derivatization into amides, esters, and other compounds, making it a versatile scaffold for constructing compound libraries and probing structure-activity relationships (SAR). We supply this high-purity chiral building block to support cutting-edge research in these and other therapeutic areas.

Properties

CAS No.

161813-94-1

Molecular Formula

C8H8O2S

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Stereoselective Cyclopropanation via Carbene Transfer

The most widely employed method involves stereoselective cyclopropanation of thiophene-containing alkenes using diazo compounds. A modified Simmons-Smith reaction using diethylzinc and diiodomethane in the presence of chiral ligands achieves enantiomeric excess (ee) values exceeding 90%. Critical parameters include:

ParameterOptimal RangeImpact on Yield/Stereoselectivity
Reaction Temperature-20°C to 0°CLower temps favor cis-selectivity
Zn:CH2I2 Ratio1:1.2Excess diiodomethane reduces byproducts
Chiral Ligand Loading5-10 mol%Higher loadings improve ee but increase cost

This method typically achieves 68-72% isolated yield of the cyclopropane intermediate, with residual zinc compounds removed via aqueous washes (1M HCl → saturated NaHCO3).

Transition Metal-Catalyzed [2+1] Cycloaddition

Palladium-catalyzed reactions between thiophene propargyl alcohols and diazoacetates demonstrate improved regioselectivity. A representative protocol uses:

  • Pd(OAc)₂ (2.5 mol%)

  • (R)-BINAP (3 mol%)

  • Ethyl diazoacetate (1.2 equiv)

  • Toluene, 80°C, 12 h

This approach yields the cyclopropane ester precursor in 65% yield with 94% ee. The carboxylic acid is subsequently obtained through saponification (NaOH/EtOH/H2O, 80°C, 4 h).

Resolution and Stereochemical Control

Kinetic Resolution During Ester Hydrolysis

The patent EP0879813A1 details a resolution process using immobilized lipases for enantioselective hydrolysis of cyclopropane esters:

Ester+H2OlipaseAcid+Alcohol\text{Ester} + \text{H}_2\text{O} \xrightarrow{\text{lipase}} \text{Acid} + \text{Alcohol}

Key performance metrics:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Temperature : 35°C

  • Conversion : 48% (theoretical maximum for kinetic resolution)

  • ee (acid) : 99%

  • ee (unreacted ester) : 98%

This method enables recycling of the unwanted enantiomer through racemization (H2SO4, 110°C, 6 h).

Chiral Pool Synthesis from Tartaric Acid

An alternative approach starting from L-tartaric acid derivatives constructs the cyclopropane ring with inherent stereochemical control:

  • Thiophene Grignard addition to protected tartaric acid diester (87% yield)

  • Ring-closing via Mitsunobu reaction (DEAD, Ph3P, 0°C → rt)

  • Deprotection (TFA/H2O, 90%, 2 h)

This three-step sequence achieves 54% overall yield with >99% ee, though at higher material costs.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent adaptations for kilogram-scale synthesis employ tubular flow reactors to enhance heat transfer and mixing:

Reactor ParameterBatch ProcessFlow Process
Reaction Time8-12 h45-60 min
Temperature Control±5°C±0.5°C
Throughput50 g/day500 g/day
Impurity Profile3-5%<0.5%

The flow system reduces solvent consumption by 40% through precise stoichiometric control.

Crystallization-Induced Dynamic Resolution

Combining asymmetric synthesis with crystallization enables >99.5% purity:

  • Crude product (90% ee) dissolved in heptane/EtOAc (9:1) at 60°C

  • Cool to -20°C at 0.5°C/min

  • Seed with enantiopure crystals (0.1% w/w)

  • Isolate by filtration (85% recovery)

This process simultaneously improves chemical purity (99.4% by HPLC) and enantiomeric excess (99.8% ee).

Analytical Characterization Protocols

Chiral HPLC Method Validation

Quantitative analysis uses the following validated parameters:

ColumnChiralpak IA-3 (250 × 4.6 mm)
Mobile PhaseHexane/EtOH/TFA (85:15:0.1)
Flow Rate0.8 mL/min
Retention Times(1R,2R): 12.4 min
(1S,2S): 14.7 min
LOD/LOQ0.1 μg/mL / 0.3 μg/mL

Method precision: RSD <1.2% for retention time, <2.5% for peak area.

ConditionDegradation After 24 Months
25°C/60% RH<0.5%
40°C/75% RH1.2%
Photostability0.8%

Recommended storage: -20°C in amber glass under nitrogen.

Emerging Synthetic Technologies

Electrochemical Cyclopropanation

Pioneering work demonstrates thiophene cyclopropanation using electrochemical generation of zinc carbenoids:

CH2I2+2eCH2+2I\text{CH}_2\text{I}_2 + 2e^- \rightarrow \text{CH}_2^{- -} + 2\text{I}^-

Preliminary results show:

  • 62% yield

  • 91% ee

  • 50% reduced zinc waste compared to classical methods

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing cyclopropane rings can exhibit significant anticancer properties. For instance, derivatives of cyclopropane carboxylic acids have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various thiophene-substituted cyclopropane carboxylic acids and their evaluation against different cancer cell lines, demonstrating promising results in reducing cell viability .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid. Compounds with similar structures have shown efficacy in models of neurodegenerative diseases, suggesting that this compound could be explored for therapeutic applications in conditions like Alzheimer's disease. Preliminary studies indicate that it may help in reducing oxidative stress in neuronal cells .

Organic Synthesis

Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including functionalization at the cyclopropane ring. Researchers have utilized this compound as a precursor for synthesizing more complex molecules through reactions such as cross-coupling and cycloaddition .

Case Study: Synthesis of Aryl Derivatives
A notable case study involved the use of this compound to synthesize α-arylcyclopropane carboxylic acids via N-Hydroxyphthalimide (NHPI) mediated reactions. The study reported high yields and demonstrated the effectiveness of this compound in generating diverse aryl derivatives, which are valuable in pharmaceutical applications .

Material Science

Polymer Chemistry
The thiophene moiety in this compound can enhance the electrical properties of polymers when incorporated into polymer matrices. Research has explored its potential as a dopant or modifier in conducting polymers, aiming to improve their conductivity and stability for applications in organic electronics .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and thiophene group can engage in specific binding interactions, influencing the activity of the target molecule. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid with halogenated phenyl and other substituted analogs:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) LogP Source Evidence
This compound Thiophen-2-yl C₈H₈O₂S 168.21 Not reported ~1.8*
(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid 4-Fluorophenyl C₁₀H₉FO₂ 180.18 Not reported 2.1
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl C₁₀H₉ClO₂ 196.63 Not reported 2.5
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid 3,4-Difluorophenyl C₁₀H₈F₂O₂ 198.17 Off-White Solid 2.7
(−)-Majusculoic acid Brominated diene C₁₃H₁₉BrO₂ 293.20 Not reported 3.2

*Estimated using similar thiophene-containing compounds.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The thiophene substituent (electron-rich) likely enhances π-π stacking interactions in biological systems compared to halogenated phenyl groups (electron-withdrawing), which may improve binding to hydrophobic pockets .
Anti-Inflammatory Activity
  • Majusculoic Acid Derivatives : (−)-Majusculoic acid (33.68% inhibition), methyl majusculoate (35.75%), and brominated analogs (43.01%) show dose-dependent anti-inflammatory effects in RAW264.7 cells without cytotoxicity . The cyclopropane ring is essential for activity, as linear analogs are less potent.
  • Thiophene-Containing Analogs : Docking studies on 4-phenyl-(thiophen-2-yl)acetic acid derivatives reveal H-bond interactions with Arg52, His53, and Ser127 in target proteins, similar to biphenyl analogs . The thiophene’s sulfur atom may contribute to additional van der Waals interactions.
Sodium Channel Modulation
  • Arylcyclopropane Sulfonamides : (1R,2R)-2-phenylcyclopropane-1-carboxylic acid is a key intermediate in synthesizing Nav1.3 sodium channel inhibitors. Substitution with thiophene could modulate selectivity due to differences in aromatic stacking .

Biological Activity

The compound (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a thiophene ring. This structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and biological studies. This article delves into the biological activity of this compound, summarizing key findings from diverse research sources.

Structural Overview

  • Molecular Formula : C9_9H7_7O2_2S
  • Molecular Weight : 182.21 g/mol
  • CAS Number : 4085-30-7

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclopropanation Reaction : Formation of the cyclopropane ring using suitable alkene and carbene precursor.
  • Thiophene Introduction : Coupling reactions, such as Suzuki or Stille coupling, introduce the thiophene moiety.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The unique structure allows it to modulate the activity of these targets effectively.

In Vitro Studies

Recent studies have demonstrated that derivatives of cyclopropane carboxylic acids exhibit significant biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes. For instance, molecular docking studies indicated favorable binding interactions with 1-aminocyclopropane-1-carboxylate oxidase (ACO2), suggesting its role in inhibiting ethylene biosynthesis in plants .

Case Studies

  • Antiproliferative Activity : A study evaluating the antiproliferative effects of cyclopropane derivatives reported that certain analogs exhibited IC50_{50} values in the nanomolar range against cancer cell lines, indicating their potential as anticancer agents .
  • Pharmacological Evaluation : Clinical evaluations have suggested that compounds similar to this compound possess good tolerability and exhibit antitumor activity in specific patient populations .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(1R,2R)-2-(phenyl)cyclopropane-1-carboxylic acidPhenylModerate enzyme inhibition
(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acidFuranAntiproliferative effects

The presence of the thiophene ring in this compound enhances its reactivity and binding affinity compared to phenyl or furan analogs, making it a more potent candidate for drug development.

Q & A

Q. Example Protocol :

Prepare diazo precursor from thiophene-2-carbaldehyde.

Perform cyclopropanation using Rh₂(OAc)₄ in DCM at –10°C.

Hydrolyze the ester intermediate to the carboxylic acid using NaOH/MeOH .

Basic: How is the stereochemistry of this compound validated, and what analytical techniques are most reliable?

Answer:
Validation requires a combination of:

  • X-ray crystallography : Definitive confirmation of absolute configuration via SHELX-refined structures .
  • NMR spectroscopy :
    • ¹H-NMR : Coupling constants (e.g., J = 5–8 Hz for cyclopropane protons) distinguish cis vs. trans isomers.
    • NOESY : Correlates spatial proximity of thiophene and cyclopropane protons .
  • Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IG-3 .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar cyclopropane carboxylic acids?

Answer:
Discrepancies often arise from substituent electronic effects or assay variability . A systematic approach includes:

Comparative SAR Studies :

CompoundSubstituentIC₅₀ (Enzyme X)LogP
AThiophene12 nM2.1
BPhenyl45 nM3.4
CCF₃8 nM1.8
Source: Adapted from PubChem data
Thiophene’s electron-rich nature enhances binding to π-acidic enzyme pockets.

Assay Standardization : Use identical cell lines (e.g., HEK293 for ion channels) and controls .

Computational Modeling : MD simulations to compare binding modes of disputed analogs .

Advanced: What strategies optimize enantiomeric purity in the synthesis of strained cyclopropane derivatives?

Answer:

  • Chiral Auxiliaries : Temporarily attach groups like tert-butoxycarbonyl (Boc) to steer ring closure .
  • Dynamic Kinetic Resolution : Use catalysts (e.g., Ru-phosphine complexes) to invert configuration during synthesis .
  • Post-Synthesis Purification :
    • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral amines.
    • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .

Basic: What role does this compound play in medicinal chemistry research?

Answer:
It serves as:

  • Enzyme Inhibitor : The thiophene moiety interacts with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Drug Intermediate : Key precursor for antivirals and sodium channel modulators (e.g., analogs in Scheme 4 of sodium channel inhibitor synthesis ).
  • Probe for Strain-Release Reactions : The cyclopropane’s ring strain enables click chemistry applications .

Advanced: How do electronic effects of thiophene substituents influence cross-coupling reactions in cyclopropane functionalization?

Answer:
Thiophene’s electron-rich π-system facilitates oxidative addition in Pd-catalyzed couplings but may require:

  • Protection/Deprotection : Use Boc groups to prevent catalyst poisoning during Suzuki reactions .
  • Directed ortho-Metalation : Employ directing groups (e.g., esters) to regioselectively modify the thiophene ring .
  • Solvent Optimization : DMF/H₂O mixtures enhance solubility of polar intermediates .

Basic: What safety considerations are critical when handling cyclopropane carboxylic acids in lab settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods for volatile intermediates .
  • Waste Management : Neutralize acidic waste with NaHCO₃ before disposal .
  • Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent ring-opening hydrolysis .

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